molecular formula C16H11F3O B2604589 (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 144017-74-3

(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2604589
CAS No.: 144017-74-3
M. Wt: 276.258
InChI Key: QZMAQARJRMCAPU-DHZHZOJOSA-N
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Description

(E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a phenyl group and a 4-(trifluoromethyl)phenyl moiety. This compound is synthesized via Claisen-Schmidt condensation between acetophenone and 4-(trifluoromethyl)benzaldehyde under basic conditions . Key properties include:

  • Yield: 36–61% (dependent on reaction scale and purification methods) .
  • Melting Point: 126.59°C (ethanol recrystallization) .
  • Spectroscopic Data: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.20–7.66 ppm for aromatic and enone protons .
  • Applications: Investigated for anticancer activity, particularly in androgen receptor-independent prostate cancer models .

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-11H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAQARJRMCAPU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between benzaldehyde and 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₆H₁₁F₃O
  • Molecular Weight : 276.25 g/mol
  • CAS Number : 144017-74-3

Structure

The structure of (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be represented as follows:Structure C6H5 C C C O C6H4CF3)\text{Structure }\text{C}_6\text{H}_5\text{ C C C O C}_6\text{H}_4\text{CF}_3)This structure highlights the presence of the trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Pharmaceutical Applications

Chalcones, including this compound, are recognized for their potential therapeutic effects. They have been studied for various biological activities:

  • Antioxidant Activity : Research indicates that chalcones possess significant antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anticancer Properties : Studies have shown that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethyl group enhances these effects by increasing the compound's reactivity towards biological targets .

Material Sciences

Chalcones are also explored for their utility in developing new materials:

  • Fluorescent Probes : The optical properties of chalcones make them suitable candidates for fluorescent probes in biological imaging. Their ability to exhibit strong fluorescence in polar solvents is beneficial for monitoring biological processes .
  • Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, chalcones are being investigated for use in OLED technology, where they may serve as light-emitting materials .

Chemical Synthesis

The compound is utilized in various synthetic pathways:

  • Michael Addition Reactions : As a Michael acceptor, this compound participates in Michael addition reactions, forming more complex organic molecules. This property is exploited in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against breast cancer cells. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspases .

Case Study 2: Synthesis of Novel Fluorescent Materials

Researchers synthesized a series of fluorescent materials based on chalcone derivatives, including this compound. These materials exhibited high fluorescence quantum yields and were tested for their efficacy in cellular imaging applications .

Mechanism of Action

The mechanism of action of (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical and Spectral Properties

Chalcone analogs with substituent modifications on either aromatic ring exhibit distinct physicochemical and biological profiles. Below is a comparative analysis:

Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference
(E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one -CF₃ at para (Ring B) 36–61 126.59 Anticancer (prostate cancer)
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one -N(CH₃)₂ at para (Ring B) 62 141–145 Monoamine oxidase (MAO) inhibition
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one -Br at para (Ring A); -N(CH₃)₂ at para (Ring B) N/R N/R Enhanced NLO properties (β = 4× urea)
(E)-1-Phenyl-3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one Piperidinyl at para (Ring B) N/R N/R Photophysical/electrochemical applications
(E)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one Dual -CF₃ at meta/para (Ring A) N/R N/R Intermediate for Biginelli reaction products

Notes:

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group increases electrophilicity of the enone system, enhancing reactivity in Michael addition reactions .
  • Electron-Donating Groups (EDGs): -N(CH₃)₂ (dimethylamino) improves MAO-B inhibition potency by facilitating electron delocalization .
  • Halogen Substituents: Bromine (-Br) at Ring A improves crystallinity and polarizability, critical for nonlinear optical (NLO) materials .
Anticancer Activity
  • The parent compound exhibits IC₅₀ = 2.1 µM against PC-3 prostate cancer cells, attributed to tubulin polymerization inhibition .
  • Analog 3-(3,4-difluorophenyl)-1-phenyl-2-(trifluoromethyl)prop-2-en-1-one shows reduced potency (IC₅₀ > 10 µM), highlighting the importance of -CF₃ placement .
MAO Inhibition
  • Dimethylamino-substituted analogs (e.g., (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one) exhibit MAO-B IC₅₀ = 0.89 µM, outperforming the parent compound due to enhanced electron donation .
NLO Properties
  • Bromophenyl chalcones display hyperpolarizability (β) values 4× higher than urea, making them candidates for optoelectronic materials .

Biological Activity

(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structural features and significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H11_{11}F3_3O, with a molecular weight of 276.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It is suggested that the compound may modulate signaling pathways involved in inflammation and cancer progression, although specific molecular targets remain to be fully elucidated.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. For instance, a study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and fungal strains like Candida albicans . The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as benzyl penicillin .

Table 1: Antimicrobial Activity Summary

MicroorganismZone of Inhibition (mm)MIC (µg/mL)Comparison with Standard
Staphylococcus aureus2524Less than penicillin
Escherichia coli2220More effective
Candida albicans2018Comparable to fluconazole
Aspergillus niger2619More effective

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this chalcone has shown promising anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This makes it a candidate for further exploration in inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study assessed the antibacterial efficacy of various fluorinated chalcones, including this compound. The results indicated superior activity against Gram-positive bacteria compared to standard treatments .
  • Cytotoxicity Assessment : In cytotoxicity studies conducted on human liver cell lines, the compound displayed an IC50_{50} greater than 50 µg/mL, indicating low toxicity towards normal cells while maintaining effectiveness against cancerous cells .
  • Mechanistic Studies : Research involving molecular docking simulations suggested that this compound interacts with key proteins involved in cancer progression, providing insights into its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. This involves base-catalyzed (e.g., NaOH or KOH) aldol condensation between 4-(trifluoromethyl)acetophenone and benzaldehyde derivatives. Reaction conditions (solvent, temperature, and catalyst concentration) must be optimized to favor the E-isomer. For example, ethanol or methanol under reflux (60–80°C) for 6–12 hours yields the product, which is purified via recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry and molecular geometry. The crystal structure reveals bond lengths, angles, and packing motifs. For instance, Zhao et al. (2012) reported a planar enone system with a dihedral angle of 8.2° between the phenyl and trifluoromethylphenyl rings, stabilized by π-π interactions . Complementary techniques like FT-IR (C=O stretch ~1660 cm⁻¹) and NMR (¹³C signals for carbonyl at ~190 ppm) further corroborate the structure .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 7.5–8.0 ppm) and confirms the E-configuration via coupling constants (J = 15–16 Hz for trans-vinyl protons).
  • UV-Vis : Identifies π→π* transitions (~300–350 nm) in the enone system.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 305.1) .

Advanced Research Questions

Q. How can computational methods (DFT) enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals, electrostatic potential surfaces, and hyperpolarizability (for nonlinear optics). Studies show that the trifluoromethyl group enhances electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.2 eV) and increasing polarizability . Software like Gaussian or ORCA is used, with crystallographic data as input for geometry optimization .

Q. What methodologies evaluate nonlinear optical (NLO) potential in this compound?

  • Hyper-Rayleigh Scattering (HRS) : Measures second-harmonic generation (SHG) efficiency.
  • Z-Scan Technique : Quantifies third-order nonlinear susceptibility (χ³) and optical limiting behavior.
  • Kurtz-Perry Powder Test : Experimental SHG efficiency relative to urea or KDP. The trifluoromethyl group and extended conjugation in this compound often result in SHG efficiencies 2–5× higher than reference materials .

Q. How can contradictions in crystallographic data across studies be resolved?

Discrepancies in unit cell parameters or packing motifs may arise from polymorphism or solvent inclusion. Strategies include:

  • Repeating XRD under identical conditions.
  • Hirshfeld surface analysis to compare intermolecular interactions (e.g., C–H···O vs. F···F contacts).
  • DFT-based lattice energy calculations to identify the most stable polymorph .

Q. What experimental designs are optimal for assessing antimicrobial activity?

  • Broth Microdilution Assay : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : Evaluate bactericidal effects over 24 hours.
  • Synergy Studies : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation. Note that the trifluoromethyl group may enhance membrane permeability due to its lipophilicity .

Q. How does substituent variation (e.g., –CF₃ vs. –OCH₃) impact reactivity and bioactivity?

  • Electron-Withdrawing Groups (–CF₃) : Increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic additions.
  • Electron-Donating Groups (–OCH₃) : Improve solubility but may reduce antimicrobial potency. Comparative studies using Hammett constants (σ) or Hansch analysis quantify these effects .

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